5-((4-(5-氯-2-甲基苯基)哌嗪-1-基)磺酰基)-3-甲基-1H-吡唑-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance .
科学研究应用
合成与表征
- 以咔唑为原料合成了一系列新型衍生物,得到具有显着抗菌、抗真菌和抗癌活性的化合物。本研究强调了此类化合物在开发新治疗剂方面的潜力 (D. Sharma, Nitin Kumar, D. Pathak, 2014).
分子相互作用和 QSAR 分析
- 对类似化合物与 CB1 大麻素受体的分子相互作用的研究揭示了影响化合物受体结合和活性的不同构象。开发了 QSAR 模型来了解构效关系,帮助设计受体特异性配体 (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002).
抗癌评估
- 具有哌嗪取代基的衍生物对各种癌细胞系表现出显着的抗癌活性,突出了此类化合物在癌症治疗中的治疗潜力 (Kostyantyn Turov, 2020).
抗菌活性
- 合成的较新化合物表现出有效的抗菌活性,表明它们在对抗细菌和真菌感染方面很有用。这一研究领域为基于该化合物的化学骨架开发新的抗菌剂开辟了道路 (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
酶抑制和生物膜抑制
- 具有哌嗪连接基的新型杂化物表现出有效的细菌生物膜和 MurB 酶抑制剂,强调了该化合物在解决抗生素耐药性和生物膜相关感染方面的潜力 (Ahmed E. M. Mekky, S. Sanad, 2020).
作用机制
Target of Action
It is known to inhibit the multiplication of the lymphocytic choriomeningitis virus (lcmv) .
Mode of Action
AKOS024483370 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
It is known that the compound interferes with the virus’s ability to enter host cells, thereby inhibiting its replication .
Result of Action
The result of AKOS024483370’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells, the compound effectively halts the replication of the virus, thereby limiting its spread.
属性
IUPAC Name |
methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O4S/c1-11-4-5-13(18)10-14(11)21-6-8-22(9-7-21)27(24,25)16-15(17(23)26-3)12(2)19-20-16/h4-5,10H,6-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNKLKCCWOFNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NNC(=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。